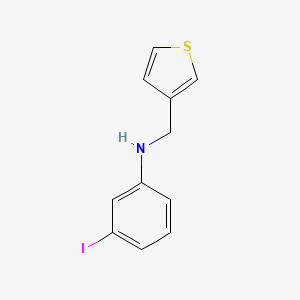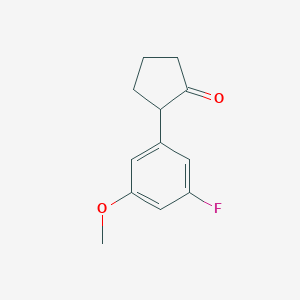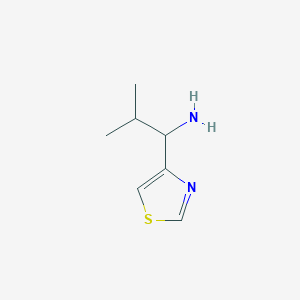
2-Acetyl-N-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H11NO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group (SO2NH2) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N-methylbenzene-1-sulfonamide typically involves the reaction of 2-acetylbenzenesulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-acetylbenzenesulfonyl chloride and methylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C.
Procedure: The 2-acetylbenzenesulfonyl chloride is added dropwise to a solution of methylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Acetyl-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The acetyl group or the sulfonamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfone derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Acetyl-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for potential therapeutic applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Acetyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound can exert antibacterial effects. The exact molecular pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methylbenzene-1-sulfonamide: A related compound with a similar sulfonamide group but lacking the acetyl and methylamine groups.
p-Toluenesulfonamide: Another sulfonamide derivative with a different substitution pattern on the benzene ring.
Sulfanilamide: A well-known sulfonamide used as an antibacterial agent.
Uniqueness
2-Acetyl-N-methylbenzene-1-sulfonamide is unique due to the presence of both an acetyl group and a methylamine group attached to the benzene ring This unique structure can impart specific chemical properties and reactivity that differentiate it from other sulfonamide derivatives
特性
分子式 |
C9H11NO3S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC名 |
2-acetyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)8-5-3-4-6-9(8)14(12,13)10-2/h3-6,10H,1-2H3 |
InChIキー |
BRVAGWFBVMGRPZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1S(=O)(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13308685.png)
![4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308689.png)
![4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308693.png)
![2-chloro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13308695.png)

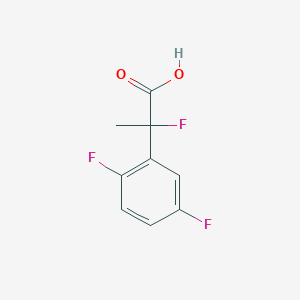
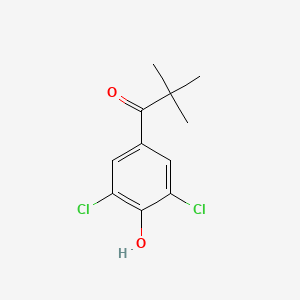
![Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13308716.png)
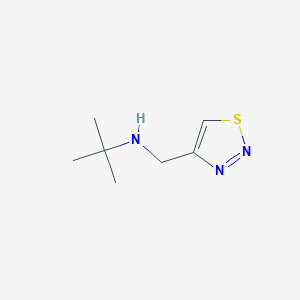
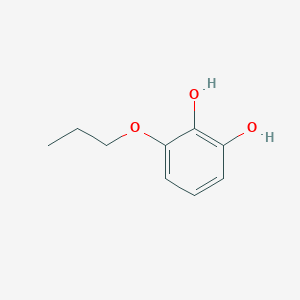
![4-Chloro-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13308735.png)
